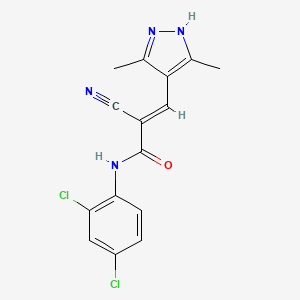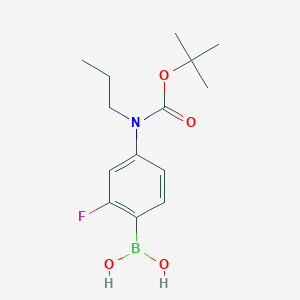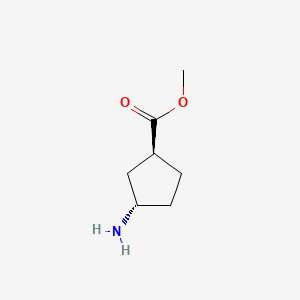
N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMTF is a small molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied in detail.
Aplicaciones Científicas De Investigación
Design and Synthesis for Anticancer Activity
N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide and its derivatives have been explored in various studies for their potential in anticancer therapies. One study describes the discovery of MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor with significant antitumor activity, highlighting the potential of related compounds in cancer treatment (Zhou et al., 2008). Similarly, the synthesis and evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, which possess potential antidepressant and nootropic agents, further underscore the versatility of compounds within this chemical framework for therapeutic applications (Thomas et al., 2016).
Antimicrobial and Antitubercular Scaffolds
The ultrasound-assisted synthesis of benzamide derivatives has shown promising activity against Mycobacterium tuberculosis, with IC50 values of less than 1 µg/mL, suggesting the compound's efficacy as an anti-tubercular scaffold (Nimbalkar et al., 2018). This finding is consistent with other research on thiourea derivatives bearing the benzenesulfonamide moiety, which displayed significant antimycobacterial activity, indicating the potential of N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide derivatives in addressing tuberculosis and related infectious diseases (Ghorab et al., 2017).
KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment
Research into N-pyridyl and pyrimidine benzamides has identified them as potential KCNQ2/Q3 potassium channel openers, showing activity in animal models of epilepsy and pain. This research points to the therapeutic potential of these compounds in managing neurological disorders (Amato et al., 2011).
Novel Synthesis Approaches and Metabolite Analysis
A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, revealed insights into the main metabolic pathways of similar compounds, including N-demethylation and amide hydrolysis, providing valuable information for drug development and optimization (Gong et al., 2010).
Propiedades
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-22-12-10(7-18-13(20-12)23-2)19-11(21)8-5-3-4-6-9(8)14(15,16)17/h3-7H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPANOPWXNCWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2678437.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B2678438.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2678439.png)

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2678441.png)




![2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2678449.png)


![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2678453.png)